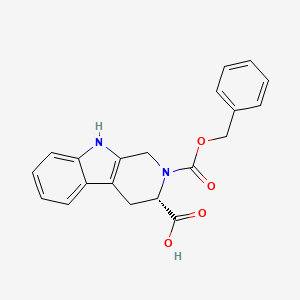

![molecular formula C22H18N4O4S B2828419 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-37-1](/img/structure/B2828419.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of benzothiazole and pyridine, which are both known for their antibacterial properties .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with a chloroethyl compound to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound adheres to Lipinski’s rule of five, which is a rule of thumb to evaluate drug-likeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with chloroethyl compounds . Further details about the specific reactions would require more specific information or a more detailed study.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of less than 725 daltons, less than 6 hydrogen bond donors, and less than 20 hydrogen bond acceptors . The compound also has a melting point of 157-159 °C .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Research has shown that compounds with structures similar to the specified chemical, particularly those involving thiazole and benzamide moieties, have been synthesized and evaluated for their anticancer properties. For instance, the synthesis of various benzamide derivatives has been explored, with some compounds exhibiting significant cytotoxic effects against different cancer cell lines, including human breast, lung, and prostate cancer cells. These findings suggest the potential of such compounds in anticancer drug development (Mohan et al., 2021).

Antimicrobial and Antiparasitic Applications

Compounds containing benzothiazole and pyridine groups have been investigated for their antimicrobial activities. A study synthesized new pyridine derivatives exhibiting variable and modest activity against bacteria and fungi, indicating their potential use in developing antimicrobial agents (Patel & Agravat, 2007). Furthermore, thiazolides, a class of compounds including thiazole rings, have demonstrated broad-spectrum activities against various parasites, suggesting their application in treating parasitic infections (Hemphill et al., 2007).

Fluorescence and Chemical Properties

The fluorescence properties of Co(II) complexes involving thiazole-based ligands have been studied, highlighting their potential in developing fluorescent materials or probes for various applications (Vellaiswamy & Ramaswamy, 2017).

Inhibitors of Biological Targets

Several synthesized compounds, including thiazole and pyridine derivatives, have been identified as inhibitors of specific biological targets such as DNA topoisomerase II and GyrB ATPase, which are crucial for the proliferation of cancer cells and bacteria, respectively. This highlights their potential in developing new therapeutic agents for cancer and bacterial infections (Pınar et al., 2004); (Jeankumar et al., 2013).

Direcciones Futuras

The future directions for research on this compound could include further investigation of its antibacterial properties, particularly against drug-resistant strains of bacteria. Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential development as a drug .

Propiedades

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S/c1-2-30-18-9-10-19-20(13-18)31-22(24-19)25(14-16-7-3-4-11-23-16)21(27)15-6-5-8-17(12-15)26(28)29/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROFGADXJADAGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2828340.png)

![ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2828341.png)

![(3S,3aR,6aS)-2-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2828342.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2828345.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828349.png)

![5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2828354.png)

![3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828355.png)

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2828356.png)